molecular formula C19H15N5O3 B2755635 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1211328-72-1

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No.: B2755635
CAS No.: 1211328-72-1
M. Wt: 361.361
InChI Key: VBRJRYUSADJPQG-UHFFFAOYSA-N
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Description

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRJRYUSADJPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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